2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is Beta-lactamase TEM . Beta-lactamase TEM is an enzyme found in Escherichia coli . This enzyme is responsible for hydrolyzing the beta-lactam bond in susceptible beta-lactam antibiotics, thus conferring resistance to penicillins and cephalosporins .
Mode of Action
It is known that the interaction results in changes that affect the enzyme’s ability to hydrolyze the beta-lactam bond in susceptible beta-lactam antibiotics .
Biochemical Pathways
It is understood that the compound’s interaction with beta-lactamase tem affects the enzyme’s role in antibiotic resistance .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that the compound’s interaction with beta-lactamase tem can affect the enzyme’s role in antibiotic resistance .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-amino-1,3-thiazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies to understand the interactions of thiazole derivatives with biological targets.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antibacterial, antifungal, and anticancer agents.
Comparison with Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
2-(2-Amino-1,3-thiazol-4-yl)acetic acid: Similar structure but lacks the difluoro substitution, which can affect its reactivity and biological activity.
2-(2-Amino-1,3-thiazol-4-yl)-2,2-dichloroacetic acid: Another halogen-substituted derivative with potentially different properties due to the presence of chlorine instead of fluorine.
Uniqueness: 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2S/c6-5(7,3(10)11)2-1-12-4(8)9-2/h1H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBALRNMXYYYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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